molecular formula C19H21ClFN3O3S2 B2915598 N-(2-(dimethylamino)ethyl)-4-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216765-92-2

N-(2-(dimethylamino)ethyl)-4-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2915598
CAS No.: 1216765-92-2
M. Wt: 457.96
InChI Key: WTJWAGJQJHTPTH-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-4-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride is a benzamide derivative featuring a benzothiazole core substituted with a methylsulfonyl group at position 4 and a fluorine atom at position 4 of the benzamide moiety.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-fluoro-N-(4-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3S2.ClH/c1-22(2)11-12-23(18(24)13-7-9-14(20)10-8-13)19-21-17-15(27-19)5-4-6-16(17)28(3,25)26;/h4-10H,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJWAGJQJHTPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=CC=C2S(=O)(=O)C)C(=O)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)ethyl)-4-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multiple steps. The process begins with the preparation of the benzothiazole core, followed by the introduction of the dimethylaminoethyl group and the fluorine atom. The final step involves the addition of the methylsulfonyl group. Each step requires specific reagents and conditions, such as the use of pyridine as a solvent and the application of heat to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems and continuous flow reactors to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)ethyl)-4-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.

Scientific Research Applications

N-(2-(dimethylamino)ethyl)-4-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride is a compound with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data tables and insights from authoritative sources.

Structure

The compound features a complex structure that includes a dimethylamino group, a fluoro substituent, and a methylsulfonyl benzo[d]thiazole moiety. This structural diversity contributes to its biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. The presence of the dimethylamino group enhances its lipophilicity, which can improve cellular uptake and bioavailability.

Case Studies:

  • Anticancer Activity: Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzo[d]thiazole have shown promise in inhibiting tumor growth in preclinical models.
  • Inhibition of Enzymatic Activity: Studies have demonstrated that related compounds can act as inhibitors of specific enzymes involved in cancer metabolism, potentially leading to new treatment strategies.

Neuropharmacology

The compound's ability to cross the blood-brain barrier due to its lipophilic nature makes it a candidate for neurological applications.

Case Studies:

  • Antidepressant Effects: Research on similar compounds suggests potential antidepressant properties, possibly through modulation of neurotransmitter systems such as serotonin and norepinephrine.

Biomarker Development

The compound may serve as a tool for biomarker development in toxicological studies. Its unique structure allows for the investigation of metabolic pathways and the identification of biomarkers associated with exposure to environmental chemicals.

Data Table: Potential Biomarkers

CompoundBiological MatrixPotential Application
This compoundBlood/UrineMonitoring exposure levels
Related benzo[d]thiazole derivativesTissue SamplesAssessing metabolic pathways

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)ethyl)-4-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl Group Variations : The methylsulfonyl group in the target compound may confer higher metabolic stability compared to ethylsulfonyl () due to reduced steric hindrance. In contrast, the 4-methylpiperidinyl sulfonyl group in introduces significant bulk, likely reducing solubility but enhancing target selectivity .
  • Benzothiazole Substitution: Fluorine at position 4 (target) vs. The ethoxy group in increases hydrophobicity, which may affect membrane permeability .
  • Backbone Differences : The acetamide derivative in replaces the benzamide with a more flexible acetamide chain, which could reduce rigidity and impact receptor interactions .

Physicochemical Properties

  • Solubility: The dimethylaminoethyl group enhances water solubility via protonation at physiological pH. However, the methylsulfonyl group’s polarity may be offset by the hydrophobic benzothiazole ring, leading to moderate solubility .
  • Stability: Fluorine at position 4 (benzamide) and methylsulfonyl (electron-withdrawing) groups likely improve metabolic stability compared to non-fluorinated analogs .

Biological Activity

N-(2-(dimethylamino)ethyl)-4-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride, with the CAS number 1216765-92-2, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C19_{19}H21_{21}ClFN3_3O3_3S2_2
  • Molecular Weight : 458.0 g/mol
  • Structure : The compound features a benzothiazole moiety linked to a dimethylaminoethyl chain and a fluorobenzamide group, which are crucial for its biological activity .

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antibacterial Activity : Studies have shown that derivatives of benzothiazole, including this compound, possess significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent efficacy against these pathogens .
  • Anticancer Potential : Research indicates that compounds containing the benzothiazole structure can inhibit cell proliferation in various cancer cell lines. In particular, this compound has shown promising results in reducing viability in gastrointestinal cancer cells, with significant induction of apoptosis as evidenced by increased expression of caspases 3, 8, and 9 .
  • Neuroprotective Effects : Preliminary studies suggest that related compounds may exhibit neuroprotective properties by scavenging reactive oxygen species (ROS), thereby mitigating oxidative stress in neuronal tissues. This suggests potential applications in neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism. For instance, sulfonamide derivatives are known to inhibit dihydropteroate synthase (DHPS), which is critical for bacterial growth .
  • Receptor Modulation : Interaction with various receptors involved in cell signaling pathways has been observed. This includes modulation of neurotransmitter receptors that could contribute to its neuroprotective effects .

Case Studies and Research Findings

  • Antibacterial Efficacy :
    • A study evaluated several benzothiazole derivatives against common bacterial strains. This compound demonstrated an MIC of less than 50 μg/mL against multiple strains, indicating high antibacterial potency .
  • Anticancer Activity :
    • In vitro studies on gastrointestinal cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The most effective concentrations were found to be around 10 µg/mL, with significant activation of apoptotic pathways observed through caspase assays .
  • Neuroprotective Studies :
    • Compounds structurally similar to this benzothiazole derivative were tested for their ability to protect neurons from ischemia/reperfusion injury. Results indicated that certain derivatives could significantly reduce neuronal injury and improve survival rates post-injury .

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